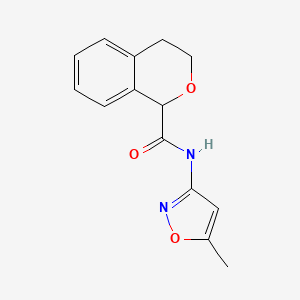

N-(5-Methylisoxazol-3-yl)isochroman-1-carboxamide

Description

Properties

Molecular Formula |

C14H14N2O3 |

|---|---|

Molecular Weight |

258.27 g/mol |

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-3,4-dihydro-1H-isochromene-1-carboxamide |

InChI |

InChI=1S/C14H14N2O3/c1-9-8-12(16-19-9)15-14(17)13-11-5-3-2-4-10(11)6-7-18-13/h2-5,8,13H,6-7H2,1H3,(H,15,16,17) |

InChI Key |

XCIOLYGZEXKEJL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2C3=CC=CC=C3CCO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Methylisoxazol-3-yl)isochroman-1-carboxamide typically involves the formation of the isoxazole ring followed by the attachment of the isochroman-1-carboxamide moiety. One common method involves the cycloaddition reaction of nitrile oxides with alkynes to form the isoxazole ring. The reaction conditions often include the use of a base such as sodium bicarbonate (NaHCO₃) at ambient temperature .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes to ensure high yield and purity. This can include the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .

Chemical Reactions Analysis

Types of Reactions

N-(5-Methylisoxazol-3-yl)isochroman-1-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

N-(5-Methylisoxazol-3-yl)isochroman-1-carboxamide has been investigated for its antimicrobial , anti-inflammatory , and anticancer properties:

- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits significant inhibitory effects against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values of 32 µg/mL and 64 µg/mL, respectively.

- Anti-inflammatory Effects : Research has demonstrated that the compound can modulate inflammatory responses. In LPS-stimulated macrophage models, treatment resulted in a reduction of pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 50% compared to control groups.

- Anticancer Properties : In vitro studies have revealed that this compound can induce cytotoxic effects on cancer cell lines. For example, in human breast cancer cells (MCF-7), it exhibited a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

Pharmacology

The compound's pharmacological potential extends to its role as a lead candidate for drug discovery:

- Mechanism of Action : The isoxazole ring is known to interact with various biological targets, influencing pathways related to inflammation and cancer progression. Ongoing studies aim to elucidate these interactions further .

- Drug Development : Given its promising biological activities, this compound is being explored as a scaffold for developing new therapeutic agents targeting specific diseases.

Agrochemistry

The compound has also been evaluated for its potential applications in pest control:

- Pesticidal Activity : Isoxazoline derivatives have been noted for their acaricidal and insecticidal properties. Research indicates that compounds similar to this compound may serve as effective pest control agents due to their safety profiles and efficacy against agricultural pests .

Case Studies

Several case studies highlight the biological activities of this compound:

| Study Focus | Objective | Findings | Reference Year |

|---|---|---|---|

| Antimicrobial Activity | Assess efficacy against bacterial strains | Significant inhibition of Staphylococcus aureus (MIC = 32 µg/mL) and E. coli (MIC = 64 µg/mL) | 2024 |

| Anticancer Activity | Evaluate cytotoxic effects on MCF-7 cells | Dose-dependent decrease in viability (IC50 = 15 µM) | 2023 |

| Anti-inflammatory Study | Investigate effects on LPS-stimulated macrophages | Reduced TNF-alpha and IL-6 levels by ~50% | 2025 |

Mechanism of Action

The mechanism of action of N-(5-Methylisoxazol-3-yl)isochroman-1-carboxamide involves its interaction with specific molecular targets. The isoxazole ring can interact with various enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Sulfonamide Schiff Base Derivatives

The compound (E)-4-((4-(dimethylamino)benzylidene)amino)-N-(5-methylisoxazol-3-yl)benzene () shares the 5-methylisoxazol-3-yl group but replaces the isochroman-carboxamide with a sulfonamide Schiff base. Key differences include:

- Electronic Properties: The Schiff base introduces a conjugated π-system and a dimethylamino group, enhancing electron-donating capacity compared to the isochroman-carboxamide’s neutral carboxamide linkage .

Aryl-Sulfonamide Derivatives

N-(5-Methylisoxazol-3-yl)aryl-sulfonamide derivatives () exhibit potent antioxidant activity attributed to sulfur, oxygen, and nitrogen atoms, which stabilize free radicals. For instance:

Pharmacopeial Reference Compounds

USP Sulfamethoxazole Related Compound A (), structurally defined as N-{4-[N-(5-methylisoxazol-3-yl)sulfamoyl]phenyl}acetamide, highlights regulatory relevance. Key contrasts include:

- Functional Groups : The sulfamoyl and acetamide groups differ from the isochroman-carboxamide’s structure, impacting solubility and metabolic stability.

Antioxidant Activity

- Sulfonamide Derivatives : Exhibit IC₅₀ values < 50 μM in DPPH• assays due to sulfur and nitrogen atoms .

- Isochroman-Carboxamide : Predicted to have moderate antioxidant activity, reliant on oxygen atoms from the isochroman and carboxamide groups.

Antimicrobial Potential

- Schiff Base Analogs : Demonstrated in vitro antibacterial activity against S. aureus and E. coli, though quantitative data are unspecified .

- Isochroman-Carboxamide : Unreported in the evidence, but the isochroman’s lipophilicity may improve penetration into microbial membranes.

Physicochemical and Stability Properties

Biological Activity

N-(5-Methylisoxazol-3-yl)isochroman-1-carboxamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by an isochroman core substituted with a 5-methylisoxazole moiety and a carboxamide functional group. This configuration is believed to contribute to its diverse biological activities.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, such as enzymes and receptors. The compound's ability to form non-covalent interactions, including hydrogen bonds and π-π stacking, allows it to modulate the activity of these targets effectively .

Key Mechanisms:

- Enzyme Modulation : The compound has been shown to upregulate the expression of endothelial nitric oxide synthase (eNOS), which plays a crucial role in cardiovascular health by regulating nitric oxide levels .

- Anticancer Activity : Studies indicate that derivatives of isoxazole compounds can interfere with tubulin polymerization and induce reactive oxygen species (ROS) formation, leading to cytotoxic effects in cancer cells .

Biological Activity and Therapeutic Applications

This compound exhibits a range of biological activities that may have therapeutic implications:

Case Studies

- Cardiovascular Health : A study demonstrated that compounds similar to this compound effectively increased eNOS levels in vitro, suggesting potential use in treating cardiovascular disorders such as coronary artery disease and hypertension .

- Cancer Research : Research on related isoxazole derivatives showed significant cytotoxic effects against various cancer cell lines, including MCF-7 and KB-V1. The IC50 values ranged from 14 nM to 20 nM, indicating strong anti-proliferative properties .

Q & A

Q. What are the standard synthetic routes for N-(5-Methylisoxazol-3-yl)isochroman-1-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves coupling the isochroman-1-carboxylic acid derivative with 5-methylisoxazol-3-amine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF or dichloromethane. Optimization includes:

- Temperature : Reactions are performed at 0–25°C to minimize side reactions.

- Catalysts : Use of 4-dimethylaminopyridine (DMAP) can enhance coupling efficiency.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures yields pure products.

Reference : Similar protocols for isoxazole carboxamides are detailed in (e.g., amide coupling with 5-(4-fluoro-3-hydroxyphenyl)isoxazole-3-carboxylic acid) .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign proton environments (e.g., isochroman methyl groups at δ ~2.3 ppm) and carbonyl carbons (δ ~165–170 ppm). Contradictions in splitting patterns may arise from rotamers; variable-temperature NMR can resolve this .

- FT-IR : Confirm carboxamide C=O stretch (~1640–1680 cm⁻¹) and isoxazole ring vibrations (~1580 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and ANSI Z87.1-compliant goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of aerosols (TLV: not established; assume acute toxicity).

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can conflicting NMR data during structural elucidation be resolved?

Methodological Answer:

- Variable-Temperature NMR : Rotameric splitting in carboxamide protons (e.g., NH signals) can be minimized at elevated temperatures (e.g., 60°C in DMSO-d₆) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings (e.g., distinguishing isochroman vs. isoxazole protons) .

- Deuterated Solvent Screening : Compare spectra in CDCl₃ vs. DMSO-d₆ to identify solvent-induced shifts.

Q. What strategies optimize bioactivity through structural modifications?

Methodological Answer:

- Isoxazole Substitution : Introduce electron-withdrawing groups (e.g., -F, -Cl) at the 5-methyl position to enhance target binding (see for fluorophenyl analogs with improved kinase inhibition) .

- Isochroman Ring Modification : Replace the 1-carboxamide with sulfonamide or thioamide groups to modulate solubility and metabolic stability (e.g., ’s sulfamoyl derivatives with anticancer activity) .

- SAR Studies : Test derivatives in enzyme inhibition assays (e.g., GSK-3β in ) to correlate substituents with IC₅₀ values .

Q. How do molecular docking studies predict the compound’s mechanism of action?

Methodological Answer:

- Target Selection : Prioritize kinases (e.g., GSK-3β) or antimicrobial targets (e.g., DNA gyrase) based on structural homology to known inhibitors .

- Docking Software : Use AutoDock Vina or Schrödinger Suite with the following parameters:

- Grid Box : Center on ATP-binding pocket (GSK-3β: x=15Å, y=10Å, z=10Å).

- Scoring : Validate poses with MM-GBSA binding energy calculations.

- Validation : Compare docking scores with experimental IC₅₀ values (e.g., ’s Rh123 mitochondrial uptake assay) .

Q. How can stability under physiological conditions be assessed?

Methodological Answer:

- pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours, monitoring degradation via HPLC (C18 column, acetonitrile/water mobile phase) .

- Metabolic Stability : Use liver microsomes (human/mouse) with NADPH cofactor; quantify parent compound loss via LC-MS .

- Light/Temperature Sensitivity : Store samples in amber vials at -20°C and assess purity monthly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.